molecular formula C11H14O2 B1425759 3-(4-Methoxy-2-methylphenyl)propanal CAS No. 1477584-61-4

3-(4-Methoxy-2-methylphenyl)propanal

Cat. No. B1425759
M. Wt: 178.23 g/mol
InChI Key: CDGVIGPBTKAHSL-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-(4-Methoxy-2-methylphenyl)propanal is 1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(4-Methoxy-2-methylphenyl)propanal is a powder in physical form . It has a molecular weight of 178.23 . The compound should be stored at a temperature below -10 degrees .

Scientific Research Applications

Synthesis and Characterization

  • Psychoactive Substance Analysis : A study on the synthesis and characterization of mexedrone, a psychoactive substance structurally similar to 3-(4-Methoxy-2-methylphenyl)propanal, reveals insights into its analytical differentiation from its isomers and its uptake and releasing properties at various neurotransmitter transporters (McLaughlin et al., 2017).
  • Synthesis of Azomethines and 4-Thiazolidinones : Research on the synthesis of compounds involving 2-methoxy-5-methylphenyl, a component of 3-(4-Methoxy-2-methylphenyl)propanal, highlights their potential biological activities, including antimicrobial and anticancer properties (Hirpara et al., 2003).

Analytical Characterizations

  • Designer Drug Metabolism : A study on the metabolites of designer drugs, such as bk-MBDB and bk-MDEA, provides insights into their metabolic pathways and potential effects, which can inform research on similar compounds (Zaitsu et al., 2009).
  • Diastereoselective Synthesis : Research into the diastereoselective synthesis of 2-Oxazoline-4-carboxylates, involving compounds structurally related to 3-(4-Methoxy-2-methylphenyl)propanal, underscores the importance of precise synthesis methods in creating biologically relevant compounds (Suga et al., 1994).

Pharmacological Studies

  • Drug Delivery Systems : A study focusing on the synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery, showcases the potential of derivatives and analogs of 3-(4-Methoxy-2-methylphenyl)propanal in enhancing drug delivery efficiency (Rautio et al., 2000).

Toxicological and Clinical Implications

  • Neurotoxic Potential Analysis : The neurotoxic potential of m-methoxy-MPTP, a compound related to 3-(4-Methoxy-2-methylphenyl)propanal, was studied, providing important information about its effects on dopamine neurons and implications for Parkinson's disease (Zimmerman et al., 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .

properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGVIGPBTKAHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-2-methylphenyl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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